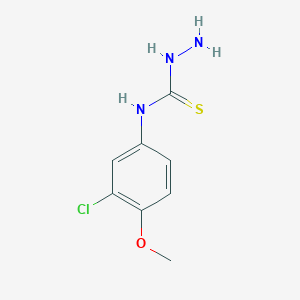

N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide

Description

N-(3-Chloro-4-methoxyphenyl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a 3-chloro-4-methoxyphenyl group attached to a hydrazinecarbothioamide backbone. This compound is synthesized via condensation reactions between substituted aromatic aldehydes and thiosemicarbazides, a method widely used for analogous structures .

Properties

CAS No. |

656815-72-4 |

|---|---|

Molecular Formula |

C8H10ClN3OS |

Molecular Weight |

231.70 g/mol |

IUPAC Name |

1-amino-3-(3-chloro-4-methoxyphenyl)thiourea |

InChI |

InChI=1S/C8H10ClN3OS/c1-13-7-3-2-5(4-6(7)9)11-8(14)12-10/h2-4H,10H2,1H3,(H2,11,12,14) |

InChI Key |

SDHSWWNZLWFQCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)NN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, N-(3-chloro-4-methoxyphenyl)- typically involves the reaction of hydrazinecarbothioamide with 3-chloro-4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Condensation Reactions

The compound readily undergoes condensation with carbonyl-containing reagents to form heterocyclic systems:

-

With aldehydes/ketones : Forms thiosemicarbazones via hydrazone linkage. For example, reaction with pyridine-2-carbaldehyde produces N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylmethylene)hydrazinecarbothioamide, characterized by a new C=N bond (δ 8.2–8.5 ppm in -NMR) .

-

With isocyanates/isothiocyanates : Forms urea/thiourea derivatives. Reacting with phenyl isocyanate yields N-(3-chloro-4-methoxyphenyl)-N'-phenylurea, confirmed by -NMR carbonyl signals at 155–170 ppm .

Cyclization Reactions

Under acidic or thermal conditions, the compound forms five- or six-membered heterocycles:

-

Thiadiazole formation : Treatment with concentrated generates 1,3,4-thiadiazoles via intramolecular cyclization. Products show antitumor activity (IC values: 6.2–14.9 µM) .

-

Triazole synthesis : Reaction with acetyl chloride produces 1,2,4-triazole derivatives, identified by -NMR NH proton singlets at δ 8.6–10.3 ppm .

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

| Metal Complex | Coordination Site | Biological Activity (IC) |

|---|---|---|

| Cu(II) | S and N atoms | 0.03 µM (antiproliferative) |

| Zn(II) | S and hydrazine N | Moderate antioxidant activity |

-

Copper complexes exhibit enhanced anticancer activity due to redox-active metal centers stabilizing ligand interactions .

Nucleophilic Substitution

The chloro substituent participates in SNAr reactions:

Oxidation and Reduction

-

Oxidation : The thioamide group (-C=S) oxidizes to sulfonic acid (-SOH) using /acetic acid, confirmed by FTIR loss of ν(C=S) at 1,250 cm .

-

Reduction : Catalytic hydrogenation (Pd/C, ) reduces the hydrazine moiety to a hydrazide, altering biological activity .

Mechanistic Insights

-

The methoxy group stabilizes transition states through resonance effects (+M), enhancing reaction rates in electrophilic substitutions.

-

Chloro substituent directs regioselectivity in cyclization reactions by deactivating the aromatic ring.

Scientific Research Applications

Anticancer Applications

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide has been investigated for its ability to induce apoptosis in cancer cells. The compound exhibits selective cytotoxicity against various cancer cell lines by disrupting cellular processes and promoting programmed cell death.

Case Studies and Findings

- A study evaluated the compound's activity against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that the compound had an IC50 value ranging from 5 to 15 µM across these cell lines, demonstrating significant antiproliferative effects .

- Another research effort highlighted its effectiveness in overcoming multidrug resistance (MDR) in cancer cells, particularly those overexpressing P-glycoprotein. The compound was shown to enhance the efficacy of conventional chemotherapeutics by resensitizing resistant cells .

Antimicrobial Activity

Biological Screening

this compound has also been screened for antimicrobial properties. Its efficacy against various bacterial strains has been documented:

- In vitro studies revealed that the compound exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

- The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Drug Development Potential

Formulation and Synthesis

The synthesis of this compound involves straightforward chemical processes that can be optimized for large-scale production. Its structural modifications have been explored to enhance its pharmacological properties:

- Variations in substituents on the phenyl ring have shown to influence the biological activity significantly. For instance, introducing different methoxy or halogen groups can modulate the compound's lipophilicity and receptor binding affinity .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/ MIC Values | Reference Year |

|---|---|---|---|---|

| Anticancer | HeLa | Significant antiproliferative | IC50 = 5–15 µM | 2024 |

| Anticancer | MCF-7 | Induced apoptosis | IC50 = 10 µM | 2024 |

| Antimicrobial | Staphylococcus aureus | Bactericidal effect | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | Bactericidal effect | MIC = 64 µg/mL | 2024 |

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, N-(3-chloro-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation. By targeting this pathway, the compound induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the phenyl ring and benzylidene group significantly affect melting points, solubility, and stability. Key examples include:

Table 1: Comparative Analysis of Selected Thiosemicarbazones

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points and stability due to enhanced dipole interactions .

- Methoxy groups lower melting points compared to nitro analogues, likely due to reduced molecular packing efficiency .

- Hydroxy groups promote hydrogen bonding, as seen in compound 3i (237–239°C) .

Positional Isomerism and Bioactivity

Positional isomers, such as N-(4-chloro-3-methoxyphenyl)hydrazinecarbothioamide (), differ in substituent arrangement.

Biological Activity

N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including anticancer properties, antioxidant effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thiosemicarbazones, which are known for their diverse biological activities. The presence of the methoxy and chloro substituents on the phenyl ring is believed to enhance its reactivity and biological efficacy.

Anticancer Activity

Numerous studies have evaluated the anticancer activity of this compound and related compounds. Key findings include:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value in the low micromolar range against HeLa (cervical cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. Specific IC50 values reported include:

- Mechanisms of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of active caspase-3 following treatment . Additionally, it may inhibit key enzymes involved in cancer cell proliferation, contributing to its anticancer effects.

Antioxidant Activity

This compound also exhibits notable antioxidant properties. Studies using the DPPH radical scavenging method indicate that it can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related damage in cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiosemicarbazones has been extensively studied to optimize their biological activity. For this compound:

- Methoxy Group Influence : The methoxy group at the para position enhances electron density on the aromatic system, improving binding affinity to cellular targets .

- Chloro Substituent : The presence of the chloro group may contribute to increased lipophilicity, facilitating better membrane penetration and enhancing overall bioavailability .

Comparative Biological Activity

A comparative analysis with other derivatives reveals that this compound holds competitive potency among thiosemicarbazones. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 6.2 |

| N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HeLa | 6.7 |

| N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HeLa | 0.1–100 |

Case Studies

- In Vivo Studies : Recent studies have demonstrated that when administered in vivo, this compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent .

- Combination Therapy : Preliminary investigations into combination therapies with established chemotherapeutics have shown enhanced efficacy when this compound is used alongside drugs like doxorubicin, suggesting synergistic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via condensation reactions between substituted aryl isothiocyanates and hydrazine derivatives. For example, hydrazine hydrate reacts with 3-chloro-4-methoxyphenyl isothiocyanate in ethanol under acidic catalysis, followed by recrystallization from ethanol-DMF mixtures. Intermediates are purified via column chromatography (e.g., PE:EE 4:1) and characterized using ¹H-NMR (key peaks: NH protons at δ 9.5–10.0 ppm, aromatic protons), EI-MS (molecular ion matching exact mass), and IR spectroscopy (C=S stretch ~1200 cm⁻¹, N-H stretches ~3200 cm⁻¹) .

Q. How can solubility profiles of this compound be systematically evaluated in different solvents?

- Methodology : Use the shake-flask method across a temperature range (298.15–338.15 K) in solvents like PEG-400, ethanol, and propylene glycol. Solubility is quantified via UV-Vis spectroscopy or HPLC, and data is correlated using the Apelblat equation. For instance, solubility in PEG-400 increases from 1.08 × 10⁻¹ (298.15 K) to 2.45 × 10⁻¹ (338.15 K) mole fraction, reflecting temperature-dependent solvent interactions .

Q. What spectroscopic techniques are critical for structural validation, and what key spectral markers should be analyzed?

- Methodology :

- ¹H-NMR : Confirm hydrazinecarbothioamide backbone via NH signals (δ 9.4–9.5 ppm for PhNH, δ 9.5–10.0 ppm for NH₂). Aromatic protons show splitting patterns consistent with substituents (e.g., 3-chloro-4-methoxy groups).

- IR : Identify C=S (1063–1200 cm⁻¹), C=N (1579–1580 cm⁻¹), and N-H (3140–3280 cm⁻¹) stretches.

- EI-MS : Molecular ion peaks (e.g., m/z 257.0 for C₉H₁₀ClN₃O₂S) and fragmentation patterns validate the structure .

Q. What in vitro antimicrobial screening models are appropriate for assessing its bioactivity?

- Methodology : Use agar diffusion or microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to controls like ciprofloxacin. For example, derivatives of this scaffold show MICs ranging from 8–64 µg/mL, with substituent-dependent efficacy .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict its electronic properties and interaction mechanisms?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer potential. For thiosemicarbazones, HOMO-LUMO gaps ~4.5 eV indicate semiconducting behavior.

- Molecular Dynamics : Simulate ligand-protein interactions (e.g., with DNA gyrase or acetylcholinesterase) using GROMACS or AMBER. Hydrazinecarbothioamide derivatives show strong binding to Hg²⁺ via sulfur and nitrogen donor atoms (binding energy ~−35 kcal/mol) .

Q. What crystallographic strategies optimize structure determination, especially for polymorphic forms?

- Methodology : Use single-crystal X-ray diffraction (SHELX suite) for high-resolution structure elucidation. SHELXL refines anisotropic displacement parameters, while SHELXD solves phases via dual-space methods. For polymorphs, vary crystallization solvents (e.g., methanol vs. DMF) and analyze packing diagrams (ORTEP-3) to identify π-π stacking or hydrogen-bonding differences .

Q. How to resolve discrepancies in biological activity data across studies through SAR analysis?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogues with substituent variations (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃). Compare bioactivity (e.g., IC₅₀ in cancer cell lines) and correlate with electronic (Hammett σ constants) or steric parameters. For example, 4-nitrobenzylidene derivatives show enhanced anticancer activity (IC₅₀ = 12 µM) due to improved cellular uptake .

Q. What advanced mass spectrometry approaches elucidate degradation pathways and metabolic products?

- Methodology : Employ LC-QTOF-MS/MS to identify degradation products under forced conditions (e.g., acidic/alkaline hydrolysis). Monitor exact mass shifts (e.g., loss of Cl⁻ or SCH₃ groups) and fragment ions. For metabolic studies, incubate with liver microsomes and detect phase I/II metabolites (e.g., hydroxylation or glutathione adducts) via high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.